5-(tert-Butyl)-2-Methoxybenzaldehyd

Übersicht

Beschreibung

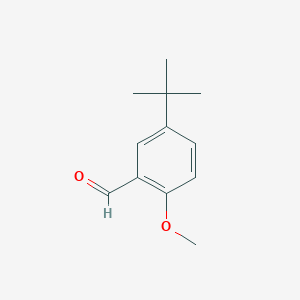

5-(tert-Butyl)-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.

The exact mass of the compound 5-(tert-Butyl)-2-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(tert-Butyl)-2-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(tert-Butyl)-2-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese und Pharmazeutische Chemie

5-(tert-Butyl)-2-Methoxybenzaldehyd kann als Baustein bei der Synthese komplexerer organischer Moleküle verwendet werden. Es hat ein immenses Potenzial in der wissenschaftlichen Forschung, wobei seine einzigartigen Eigenschaften es zu einem vielseitigen Werkzeug für verschiedene Anwendungen machen, von der Katalyse bis zur pharmazeutischen Synthese.

2. Herstellung von sterisch gehindertem sulfoniertem Brenzcatechin Die Verbindung kann zur Herstellung des sterisch gehinderten sulfonierten Brenzcatechins verwendet werden, nämlich des Bariumsalzes der 5-(tert-Butyl)-2,3-Dihydroxybenzolsulfonsäure . Dies wird durch die direkte Sulfonierung von 4-tert-Butylbrenzcatechin mit konzentrierter Schwefelsäure erreicht .

Energiespeicher

Brenzcatechine und ihre Derivate, einschließlich this compound, ziehen großes wissenschaftliches Interesse aufgrund ihres breiten Spektrums an funktionellen Eigenschaften auf sich, darunter Komplexierung, Redoxverhalten, Assoziationsfähigkeit und antioxidative Aktivität . Sie gelten als vielversprechende Energiespeicherverbindungen in verschiedenen Arten von elektrochemischen Energiequellen, wie z. B. Metall-Ionen-Batterien oder Redox-Flussbatterien .

Optischer Aufheller

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophen, eine Verbindung, die aus this compound gewonnen werden kann, wird als optischer Aufheller verwendet, der UV-Licht in sichtbares Licht umwandelt .

Fluoreszierender Aufheller

Das gleiche Derivat wird auch als fluoreszierender Aufheller für thermoplastische Harze aus Polyvinylchlorid, Acrylharz, Polyesterfaser, Farbe, Beschichtung und Druckfarbe verwendet .

Wirkmechanismus

Target of Action

It’s known that tert-butyl groups have been used as probes for nmr studies of macromolecular complexes . This suggests that the compound could potentially interact with various macromolecular targets.

Mode of Action

Tert-butyl groups are known to exhibit exceptionally narrow and intense nmr signals even when attached to large proteins or complexes . This suggests that the compound could potentially interact with its targets in a way that affects their NMR signals.

Biochemical Pathways

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications, including its relevance in nature and its implication in biosynthetic and biodegradation pathways .

Result of Action

The compound’s potential to interact with various macromolecular targets suggests that it could have diverse effects at the molecular and cellular levels .

Action Environment

The compound’s potential to interact with various macromolecular targets suggests that factors such as temperature, ph, and the presence of other molecules could potentially influence its action .

Biochemische Analyse

Biochemical Properties

5-(tert-Butyl)-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic ligands. It interacts with enzymes and proteins involved in these synthetic pathways. For instance, it participates in the synthesis of Schiff base appended porphyrazine, which involves interactions with specific enzymes that facilitate the formation of these complex structures . The nature of these interactions often involves the aldehyde group of 5-(tert-Butyl)-2-methoxybenzaldehyde forming covalent bonds with amino groups of proteins, leading to the formation of Schiff bases.

Cellular Effects

The effects of 5-(tert-Butyl)-2-methoxybenzaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 5-(tert-Butyl)-2-methoxybenzaldehyde can modulate the activity of signaling molecules, thereby affecting downstream pathways that regulate gene expression and metabolic processes . This modulation can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 5-(tert-Butyl)-2-methoxybenzaldehyde exerts its effects through various mechanisms. One key mechanism involves the binding of the aldehyde group to nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to the formation of Schiff bases . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, 5-(tert-Butyl)-2-methoxybenzaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(tert-Butyl)-2-methoxybenzaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-(tert-Butyl)-2-methoxybenzaldehyde can degrade over time, leading to a decrease in its activity

Dosage Effects in Animal Models

The effects of 5-(tert-Butyl)-2-methoxybenzaldehyde vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects are critical for determining the safe and effective use of 5-(tert-Butyl)-2-methoxybenzaldehyde in research and potential therapeutic applications.

Metabolic Pathways

5-(tert-Butyl)-2-methoxybenzaldehyde is involved in several metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes such as oxidases and reductases, which facilitate its conversion to various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-(tert-Butyl)-2-methoxybenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 5-(tert-Butyl)-2-methoxybenzaldehyde is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.

Eigenschaften

IUPAC Name |

5-tert-butyl-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYAZZBWVOYPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424613 | |

| Record name | 5-tert-butyl-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85943-26-6 | |

| Record name | 5-tert-butyl-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-YL)thio]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)